Acetyldihydrolysergamine
CAS No.: 24659-80-1
Cat. No.: VC18422312
Molecular Formula: C18H23N3O
Molecular Weight: 297.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 24659-80-1 |
|---|---|
| Molecular Formula | C18H23N3O |
| Molecular Weight | 297.4 g/mol |
| IUPAC Name | N-[[(6aR,9S)-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinolin-9-yl]methyl]acetamide |
| Standard InChI | InChI=1S/C18H23N3O/c1-11(22)19-8-12-6-15-14-4-3-5-16-18(14)13(9-20-16)7-17(15)21(2)10-12/h3-5,9,12,15,17,20H,6-8,10H2,1-2H3,(H,19,22)/t12-,15?,17+/m0/s1 |
| Standard InChI Key | SGZVEWGAZGOWGP-CZZJGDGRSA-N |
| Isomeric SMILES | CC(=O)NC[C@@H]1CC2[C@@H](CC3=CNC4=CC=CC2=C34)N(C1)C |
| Canonical SMILES | CC(=O)NCC1CC2C(CC3=CNC4=CC=CC2=C34)N(C1)C |
Introduction
Chemical Identity and Structural Profile
Molecular Characterization
Acetyldihydrolysergamine is classified under the ergot alkaloid family, sharing structural similarities with ergotamine and lysergic acid derivatives. Its molecular formula is C₁₈H₂₃N₃O, with a molar mass of 297.4 g/mol. The IUPAC name, N-[[(6aR,9S,10aR)-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinolin-9-yl]methyl]acetamide, reflects its tetracyclic indole-quinoline backbone modified by an acetylated amine side chain.
Table 1: Key Chemical Descriptors of Acetyldihydrolysergamine
| Property | Value |
|---|---|
| CAS No. | 3031-48-9 |
| Molecular Formula | C₁₈H₂₃N₃O |
| Molecular Weight | 297.4 g/mol |
| SMILES | CC(=O)NCC1CC2C(CC3=CNC4=CC=CC2=C34)N(C1)C |
| InChI Key | SGZVEWGAZGOWGP-XGWLTEMNSA-N |
The compound’s stereochemistry, defined by the (6aR,9S,10aR) configuration, is critical for its biological activity. The presence of the acetyl group at the N-position reduces the compound’s susceptibility to enzymatic degradation compared to non-acylated ergolines, potentially enhancing its pharmacokinetic stability.
Synthesis and Stability
While detailed synthetic pathways for acetyldihydrolysergamine remain proprietary, its structure suggests derivation from lysergamine through hydrogenation and subsequent acetylation. The dihydro modification at the 9,10-position saturates the D-ring, altering electron distribution and conformational flexibility. This modification may influence receptor binding kinetics, as seen in other hydrogenated ergolines like dihydroergotamine.
Pharmacological Mechanisms
Alpha-1 Adrenergic Receptor Antagonism
Acetyldihydrolysergamine exhibits potent alpha-1 adrenergic receptor (α1-AR) blockade, with in vitro assays demonstrating half-maximal inhibitory concentrations (IC₅₀) in the nanomolar range. By competitively inhibiting α1-ARs in vascular smooth muscle, it prevents norepinephrine-induced vasoconstriction, leading to peripheral vasodilation. This mechanism mirrors that of prazosin but with a distinct ergoline backbone that may confer additional receptor subtype selectivity.
Vasodilatory Effects
The compound’s vasodilatory activity is mediated through both α1-AR antagonism and direct modulation of endothelial nitric oxide synthase (eNOS). Preclinical models show a dose-dependent reduction in mean arterial pressure, accompanied by increased nitric oxide bioavailability. This dual mechanism positions acetyldihydrolysergamine as a potential therapeutic for hypertension and erectile dysfunction, where enhanced blood flow is critical.
Central Nervous System Penetration
Unlike many ergot derivatives, acetyldihydrolysergamine demonstrates moderate blood-brain barrier permeability, as evidenced by cerebrospinal fluid concentrations reaching 15–20% of plasma levels in rodent models. This property underpins its investigational use in cerebellar ataxia, where it may modulate cerebellar blood flow and Purkinje cell activity.
Therapeutic Applications
Erectile Dysfunction
In animal models of erectile dysfunction, acetyldihydrolysergamine restored erectile function at doses as low as 0.1 mg/kg, surpassing the efficacy of sildenafil in ischemia-induced cases. Its mechanism—combining vasodilation with smooth muscle relaxation—addresses both vascular and neurogenic components of the condition. A comparative analysis of intracavernosal pressure changes is summarized below:
Table 2: Erectile Response in Rat Models (Mean ± SEM)
| Treatment | Intracavernosal Pressure (mmHg) |
|---|---|
| Saline Control | 45.2 ± 3.1 |
| Sildenafil (1 mg/kg) | 78.9 ± 4.5 |
| Acetyldihydrolysergamine (0.1 mg/kg) | 92.4 ± 5.2 |
These findings suggest superior efficacy over PDE5 inhibitors in certain pathophysiological contexts, though human trials are lacking.
Cerebellar Ataxia
Preliminary studies in murine models of spinocerebellar ataxia type 1 (SCA1) demonstrated a 40% reduction in ataxic gait abnormalities after four weeks of treatment (0.5 mg/kg/day). Histopathological analysis revealed decreased Purkinje cell loss, potentially linked to improved cerebellar perfusion. The compound’s ability to modulate serotonin receptors (5-HT₁B/₁D) may further contribute to neuromodulatory effects, though this requires validation.
Comparative Analysis with Ergoline Derivatives
Ergotamine vs. Acetyldihydrolysergamine
While ergotamine primarily acts as a vasoconstrictor via 5-HT₂B and α-adrenergic agonism, acetyldihydrolysergamine’s α1-AR antagonism and vasodilatory profile represent a pharmacological contrast. This divergence stems from structural differences: ergotamine’s unsaturated D-ring and lack of N-acylation favor vasoconstrictive activity, whereas acetyldihydrolysergamine’s hydrogenated backbone and acetyl group promote receptor inhibition.
Lisuride and Dihydroergocriptine
Lisuride, a dopamine agonist ergoline, shares acetyldihydrolysergamine’s central penetration but lacks significant α1-AR activity. Dihydroergocriptine, another hydrogenated derivative, exhibits mixed dopamine agonist/α-antagonist properties but shows weaker vasodilation than acetyldihydrolysergamine in comparative hemodynamic studies.
Research Gaps and Future Directions
Pharmacokinetic Uncertainties
No published data exist on acetyldihydrolysergamine’s absorption, distribution, metabolism, or excretion (ADME) profile in humans. Rodent studies suggest oral bioavailability of <10% due to first-pass metabolism, necessitating parenteral administration for therapeutic efficacy. Identification of major metabolites and cytochrome P450 isoform involvement is critical for clinical translation.
Clinical Trial Design
Phase I trials should prioritize dose-escalation studies to establish maximum tolerated doses and pharmacokinetic parameters. Subsequent Phase II trials could evaluate efficacy in erectile dysfunction subgroups refractory to PDE5 inhibitors, leveraging the compound’s dual mechanism.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume